

Spectroscopic Analysis of 2-Methyl-3-nitropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-3-nitropyridin-4-ol

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This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound **2-Methyl-3-nitropyridin-4-ol**. Due to the limited availability of published experimental data for this specific isomer, this document presents a combination of predicted spectroscopic data based on computational modeling and expected spectral characteristics derived from analogous compounds. Detailed experimental protocols for the primary spectroscopic techniques are also provided to guide researchers in the empirical analysis of this and similar molecules.

Introduction

2-Methyl-3-nitropyridin-4-ol is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.^{[1][2]} Its biological activity is closely linked to its molecular structure and electronic properties. Therefore, a thorough spectroscopic characterization is essential for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide covers the key spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

While experimental spectra for **2-Methyl-3-nitropyridin-4-ol** are not readily available in the current literature, this guide provides predicted ¹H and ¹³C NMR data, along with expected key characteristics for IR, UV-Vis, and MS based on the analysis of structurally related compounds.

Synthesis of 2-Methyl-3-nitropyridin-4-ol

The synthesis of **2-Methyl-3-nitropyridin-4-ol** would likely begin with a suitable pyridine precursor. A common method for producing 2-methyl-3-nitropyridines involves the reaction of 2-chloro-3-nitropyridines with a methylating agent.^{[1][3]} Subsequent functionalization to introduce the hydroxyl group at the 4-position would be required. One possible synthetic route could involve the nitration of 2-methyl-4-pyridone.

A general two-step synthesis for related 2-methyl-3-nitropyridines starts from 2-chloro-3-nitropyridines, which are reacted with a malonic ester anion, followed by hydrolysis and decarboxylation to yield the 2-methyl-3-nitropyridine.^[3] Modification of this process would be necessary to introduce the 4-hydroxy group.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2-Methyl-3-nitropyridin-4-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the absence of experimental data, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational methods.

Table 1: Predicted ¹H and ¹³C NMR Data for **2-Methyl-3-nitropyridin-4-ol**

¹ H NMR	¹³ C NMR		
Chemical Shift (ppm)	Multiplicity	Assignment	Chemical Shift (ppm)
~8.0	Doublet	H5	~160
~7.0	Doublet	H6	~155
~2.5	Singlet	CH ₃	~140
-	-	-	~130
-	-	-	~115
-	-	-	~20

Note: These are predicted values and may differ from experimental results. The exact chemical shifts are influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for **2-Methyl-3-nitropyridin-4-ol** are listed below.

Table 2: Expected IR Absorption Bands for **2-Methyl-3-nitropyridin-4-ol**

Frequency Range (cm ⁻¹)	Vibration	Functional Group
3400 - 3200	O-H stretch	Hydroxyl
3100 - 3000	C-H stretch	Aromatic
2950 - 2850	C-H stretch	Methyl
1640 - 1580	C=C stretch	Pyridine ring
1550 - 1500	N-O asymmetric stretch	Nitro
1350 - 1300	N-O symmetric stretch	Nitro
1250 - 1150	C-O stretch	Phenolic

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 3: Expected UV-Vis Absorption for **2-Methyl-3-nitropyridin-4-ol**

λ_{max} (nm)	Solvent	Electronic Transition
~280 - 320	Ethanol/Methanol	$\pi \rightarrow \pi$
~350 - 400	Ethanol/Methanol	$n \rightarrow \pi$

Note: The exact absorption maxima can be influenced by the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for **2-Methyl-3-nitropyridin-4-ol**

Technique	Expected m/z	Fragment
Electrospray Ionization (ESI)	~155.04	$[\text{M}+\text{H}]^+$
	~138.04	$[\text{M}-\text{OH}]^+$
	~109.04	$[\text{M}-\text{NO}_2]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 MHz (or higher) spectrometer equipped with a 5 mm BBO probe.

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Receiver Gain: Adjusted automatically
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Spectral Width: -2 to 12 ppm
- ¹³C NMR Acquisition:
 - Pulse Program: zgpg30 (proton decoupled)
 - Number of Scans: 1024 or more (depending on sample concentration)
 - Receiver Gain: Adjusted automatically
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2 seconds
 - Spectral Width: 0 to 220 ppm
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) with a Universal Attenuated Total Reflectance (UATR) accessory.

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Acquisition:
 - Spectral Range: 4000 to 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
- Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60).
- Sample Preparation: Prepare a dilute solution of the sample (typically 10^{-4} to 10^{-6} M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Use a quartz cuvette with a 1 cm path length.
- Acquisition:
 - Wavelength Range: 200 to 800 nm
 - Scan Speed: Medium
 - Data Interval: 1 nm
- Data Processing: Record the absorbance spectrum. The wavelength of maximum absorbance (λ_{max}) is reported. A blank spectrum of the solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

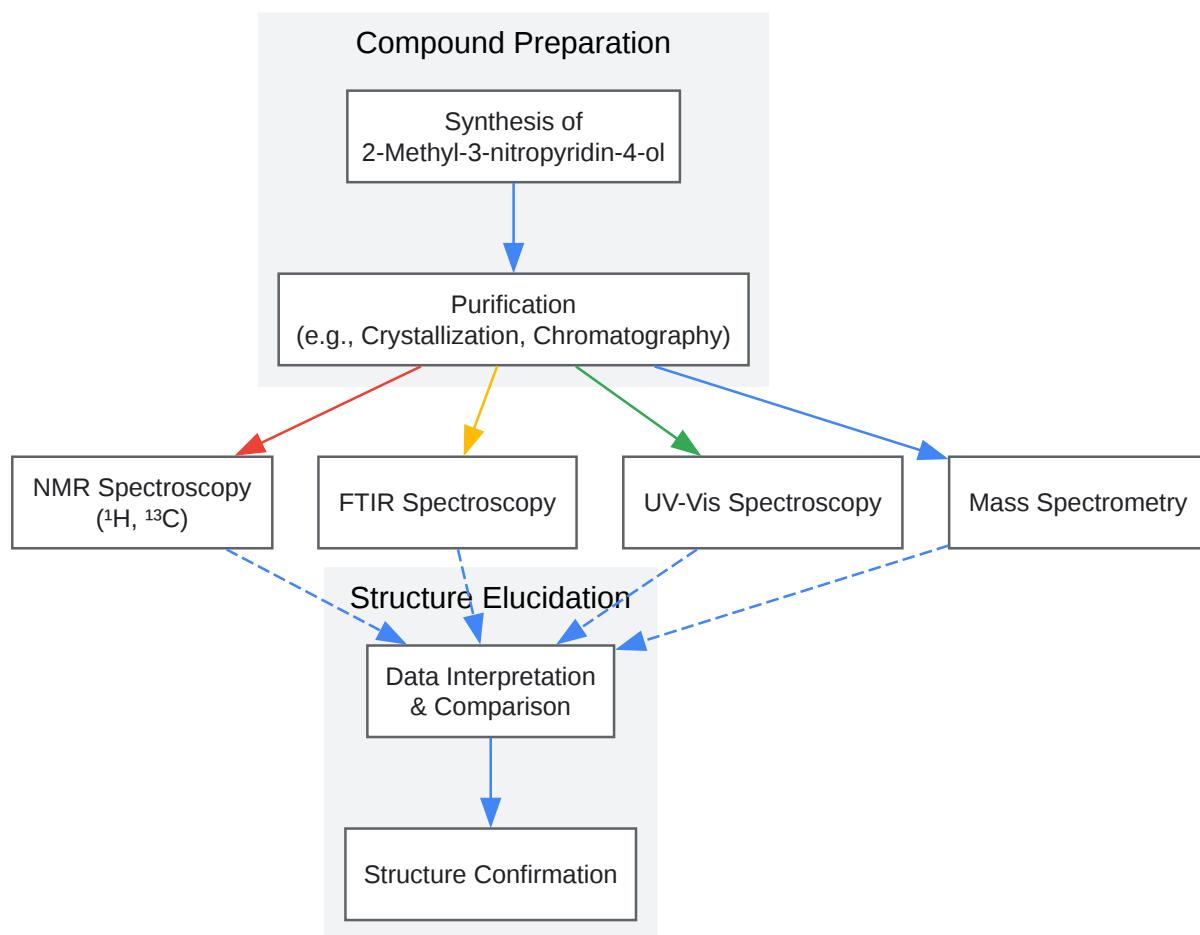
- Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) with an electrospray ionization (ESI) source.

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- Acquisition:
 - Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.
 - Mass Range: m/z 50 to 500
 - Capillary Voltage: ~3.5 kV
 - Source Temperature: ~120 °C
- Data Processing: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions. The molecular ion peak ($[M+H]^+$) is used to confirm the molecular weight.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like **2-Methyl-3-nitropyridin-4-ol**.

Workflow for Spectroscopic Analysis of 2-Methyl-3-nitropyridin-4-ol

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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **2-Methyl-3-nitropyridin-4-ol**.

This comprehensive approach, combining predictive methods with established experimental protocols, provides a robust framework for the spectroscopic analysis of **2-Methyl-3-nitropyridin-4-ol**, facilitating further research and development in its potential applications.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methyl-3-nitropyridin-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b170364#spectroscopic-analysis-of-2-methyl-3-nitropyridin-4-ol>]

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